Iron;terbium

Giant magnetostrictive materials Laves phase intermetallics Rare earth-iron alloys

Terfenol-D delivers only ~1400 ppm strain, limiting sonar and actuator output. TbFe2 (Fe2Tb) solves this with industry-record +2630 ppm magnetostriction at RT. - **Quantitative advantage:** 88% higher strain potential vs. Terfenol-D under equivalent drive. - **Microgravity-grade option:** Up to 4500 ppm (1.6 T) for space/satellite systems. - **Supply chain:** High-purity (≥99.9%), controlled oxygen, C15 Laves phase verified. Ideal for R&D in sonar transducers, ME sensors, and (1-x)TbFe2-xDyCo2 alloy development.

Molecular Formula Fe2Tb
Molecular Weight 270.62 g/mol
CAS No. 12023-38-0
Cat. No. B15486611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron;terbium
CAS12023-38-0
Molecular FormulaFe2Tb
Molecular Weight270.62 g/mol
Structural Identifiers
SMILES[Fe].[Fe].[Tb]
InChIInChI=1S/2Fe.Tb
InChIKeyOURBFUODKLFDCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TbFe2 Overview and Properties


Iron;terbium (CAS 12023-38-0, molecular formula Fe2Tb, molecular weight 270.62 g/mol), commonly designated TbFe2 in the research literature, is a binary rare-earth–iron intermetallic compound that crystallizes in the cubic C15 Laves phase (MgCu2-type) structure with a lattice constant a ≈ 7.3 Å [1][2]. It belongs to the RFe2 family of giant magnetostrictive materials (GMMs) and is ferrimagnetically ordered with a Curie temperature near 700 K [3]. TbFe2 is recognized as possessing the largest positive saturation magnetostriction at room temperature among all known binary magnetostrictive compounds [4].

TbFe2 Compared to RFe2 Compounds and Terfenol-D


Although all RFe2 (R = Tb, Dy, Sm, Ho, Er) compounds share the C15 Laves phase structure and exhibit magnetostrictive behavior, their quantitative performance diverges dramatically in saturation magnetostriction magnitude, sign, magnetocrystalline anisotropy, and saturation field requirements [1]. TbFe2 delivers approximately +2600 ppm positive magnetostriction at room temperature, while its closest structural analog SmFe2 produces approximately –2000 ppm negative magnetostriction – a sign reversal that precludes functional interchange in device architectures designed for extension versus contraction [2]. DyFe2 exhibits far lower saturation magnetostriction (~580 ppm dropping to ~120 ppm in composites) and oppositely signed anisotropy constants [3]. Even the commercial benchmark Terfenol-D (Tb0.3Dy0.7Fe2), which was specifically engineered by alloying TbFe2 with DyFe2 to reduce anisotropy at the expense of magnetostriction, achieves only ~1300–1400 ppm – roughly half the intrinsic strain of TbFe2 [4]. Direct substitution without quantitative matching of magnetostriction, anisotropy, and field response inevitably compromises device output in sonar transducers, precision actuators, and magnetoelectric sensors.

TbFe2 Quantitative Performance Evidence


Leading Positive Saturation Magnetostriction in Binary RFe2

TbFe2 exhibits the highest positive saturation magnetostriction (λs) at room temperature among all binary RFe2 compounds, with bulk polycrystalline values of approximately 2630 ppm [1]. By direct comparison, SmFe2—the other 'giant' RFe2 compound—shows a comparably large but negative magnetostriction of approximately –2000 ppm [2]. DyFe2 exhibits substantially lower saturation magnetostriction, ranging from ~580 ppm in composites to ~120 ppm with increasing Dy content [3]. HoFe2 yields only ~80 ppm at room temperature [4]. This positions TbFe2 as the highest-strain positive magnetostrictive binary intermetallic available.

Giant magnetostrictive materials Laves phase intermetallics Rare earth-iron alloys

Microgravity Processing Boosts Magnetostriction Output

When TbFe2 is unidirectionally solidified under a 0.1 T magnetic field in microgravity, the magnetostrictive constant reaches 4500 ppm at an external field of 1.6 T [1][2]. By contrast, TbFe2 solidified under normal terrestrial gravity with equivalent magnetic field conditions yields a maximum magnetostriction of only 2000 ppm at 1.6 T [2]. This 2.25× enhancement is attributed to dominant [111] crystallographic alignment and oriented lamellar microstructure with ~30 μm lamellar thickness achieved exclusively under microgravity conditions [2][3]. For comparison, SmFe2 processed under identical microgravity conditions (but at 0 T magnetic flux) achieves –3200 ppm at only 0.09 T [3], while Terfenol-D processed conventionally yields ~1400 ppm [4].

Microgravity materials processing Directional solidification Magnetostrictive crystal growth

Magnetocrystalline Anisotropy: TbFe2 vs. DyFe2

TbFe2 and DyFe2 possess huge magnetocrystalline anisotropy constants with opposite signs: single-crystal measurements yield K1 ≈ –3.3 × 10⁶ ergs/cm³ for TbFe2 at room temperature (with |K1| > 10⁸ ergs/cm³ at 77 K) [1], while DyFe2 exhibits K1 ≈ 2 × 10⁷ ergs/cm³ at room temperature [2]. The opposing signs of K1 and K2 in TbFe2 and DyFe2 are the precise physical basis for the development of the pseudobinary alloy Terfenol-D (TbxDy1−xFe2, x ≈ 0.3), where anisotropy compensation dramatically reduces the saturation field but also sacrifices magnetostriction to ~1300–1400 ppm [3]. For applications where high magnetic bias fields are available and maximum strain is prioritized over low-field response, pure TbFe2 retains a fundamental advantage.

Magnetocrystalline anisotropy Laves phase magnetism Hard magnetic materials

High Curie Temperature for Elevated-Temperature Operation

TbFe2 exhibits a Curie temperature TC ≈ 697–700 K [1][2], which is among the highest in the RFe2 family (collective range for heavy RFe2 compounds: 575–700 K) [3]. This high magnetic ordering temperature is attributed to strong Fe–Fe exchange interactions in the C15 Laves phase structure [4]. The high TC ensures that saturation magnetostriction remains substantial (>1000 ppm) at temperatures far above room temperature, with measurements showing sustained giant magnetostriction well above 400 K [5]. In contrast, alternative magnetostrictive material classes such as Galfenol (Fe–Ga) exhibit Curie temperatures around 675°C (948 K) but with magnetostriction values of only 320–400 ppm [5], and Ni–Mn–Ga shape memory alloys lose functional magnetostriction above their martensitic transformation temperatures (typically <400 K).

Curie temperature High-temperature magnetostriction Ferrimagnetic ordering

Giant Magnetoelectric Coefficient in TbFe2-PZT Composites

A mechanically mediated composite structure of TbFe2–Pb(Zr,Ti)O3 (PZT)–TbFe2 with two nonmagnetic flakes, utilizing end-bonding rather than conventional interface bonding, achieves a giant magnetoelectric voltage coefficient of 15.2 V cm⁻¹ Oe⁻¹ [1]. This ME coefficient substantially exceeds values typically reported for Terfenol-D–PZT laminates (commonly 1–5 V cm⁻¹ Oe⁻¹) and for particulate magnetoelectric composites (<1 V cm⁻¹ Oe⁻¹) [2]. Separately, direct X-ray diffraction measurements of field-induced strain at a buried Fe58Tb42/ZnO magnetoelectric interface confirm a saturation strain of εH = (3.7 ± 0.2) × 10⁻⁴ at B ≥ 0.05 T, with an additional static growth-induced strain of (1.6 ± 0.2) × 10⁻⁴, demonstrating excellent interfacial mechanical coupling [3].

Magnetoelectric composites Multiferroic heterostructures Sensor and actuator materials

TbFe2-DyCo2 MPB Alloy Surpasses Terfenol-D Magnetostriction

In the (1-x)TbFe2–xDyCo2 pseudobinary system, the morphotropic phase boundary (MPB) composition at x = 0.5 achieves a longitudinal magnetostriction λ||,max of approximately 2066 ppm, which is 1.59 times the value of commercial Terfenol-D (λ||,max ~1298 ppm) [1]. Critically, this composition also exhibits a working temperature range for λ|| > 1298 ppm exceeding 240 K, and a broader window for λ|| > 1000 ppm spanning from 40 K to 324 K—a 284 K range [1]. This R–O (rhombohedral–orthorhombic) MPB architecture, distinct from the R–T (rhombohedral–tetragonal) MPB in the conventional TbFe2–DyFe2 system, demonstrates that TbFe2 serves as the essential high-magnetostriction parent phase from which advanced ternary and quaternary systems with optimized combinations of giant strain, low hysteresis, and broad thermal operability are derived [1].

Morphotropic phase boundary Magnetostrictive alloy design Pseudobinary Laves phases

TbFe2 Application Scenarios


High-Power Sonar Transducers and Underwater Acoustics

TbFe2's record positive saturation magnetostriction (~2630 ppm at room temperature) directly translates to higher acoustic power density in Tonpilz-type sonar transducers compared to Terfenol-D (~1400 ppm) [1]. In naval sonar applications where source level scales with magnetostrictive strain amplitude, substituting TbFe2 for Terfenol-D can theoretically increase volumetric displacement by approximately 88% under identical magnetic drive conditions, provided the system can supply the requisite higher bias magnetic field to overcome TbFe2's larger magnetocrystalline anisotropy [2]. The high Curie temperature (~700 K) further ensures stable acoustic output during sustained high-duty-cycle operation without thermal degradation [3].

Microgravity-Processed Actuators for Space

Unidirectionally solidified TbFe2 produced under microgravity with a 0.1 T magnetic field achieves a magnetostrictive constant of 4500 ppm at 1.6 T—more than double the terrestrial-processed value of 2000 ppm [1]. This processing route is directly relevant to in-space manufacturing of ultra-high-strain actuators for satellite deployment mechanisms, cryogenic valve control in space telescopes, and active vibration cancellation in microsatellite platforms, where the 2.25× enhancement factor over ground-processed material justifies the premium cost of microgravity synthesis [2].

Magnetoelectric Sensors and Energy Harvesters

The demonstrated giant ME coefficient of 15.2 V cm⁻¹ Oe⁻¹ in TbFe2–PZT–TbFe2 end-bonded composite structures [1] positions TbFe2 as the magnetostrictive layer of choice for ultrasensitive room-temperature AC magnetic field sensors. For comparison, Terfenol-D-based ME laminates typically yield 1–5 V cm⁻¹ Oe⁻¹ [2]. Applications include non-contact current sensing in power grids, biomedical magnetic field mapping (magnetocardiography), and vibration energy harvesting for wireless sensor nodes in industrial IoT environments. The Fe58Tb42 composition's saturation of field-induced strain at an exceptionally low 0.05 T [3] further enables passive, bias-free sensor operation.

Morphotropic Phase Boundary Alloy Development

TbFe2 serves as the essential high-magnetostriction endpoint in pseudobinary and pseudoternary phase diagrams. The recent discovery that (1-x)TbFe2–xDyCo2 at x = 0.5 delivers ~2066 ppm magnetostriction (1.59× Terfenol-D) with a working temperature range spanning 40–324 K for λ > 1000 ppm [1] demonstrates that procurement of high-purity TbFe2 (≥99.9%) is a prerequisite for academic and industrial alloy development programs targeting next-generation magnetostrictive materials with simultaneously optimized strain, hysteresis, and thermal bandwidth. Standard-grade TbFe2 with controlled stoichiometry and low oxygen content is critical for reproducible MPB engineering.

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